![molecular formula C21H26N6S2 B12624875 1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea is a complex organic compound that features a cyclopentyl group, a benzimidazole moiety, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrimidine group: The 4,6-dimethylpyrimidine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the cyclopentyl group: This step often involves alkylation reactions using cyclopentyl halides.
Formation of the thiourea linkage: The final step involves the reaction of the intermediate with thiourea under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea can undergo various types of chemical reactions:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The pyrimidine and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted pyrimidine or benzimidazole derivatives.
Scientific Research Applications
1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, DNA replication, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)thiourea
- 1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-6-yl)thiourea
Uniqueness
1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern and the presence of both a benzimidazole and a pyrimidine ring, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H26N6S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-cyclopentyl-3-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]thiourea |
InChI |
InChI=1S/C21H26N6S2/c1-13-10-14(2)23-21(22-13)29-12-19-26-17-11-16(8-9-18(17)27(19)3)25-20(28)24-15-6-4-5-7-15/h8-11,15H,4-7,12H2,1-3H3,(H2,24,25,28) |
InChI Key |
IDVTYNVUMYFIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NC4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
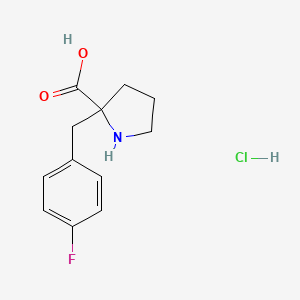
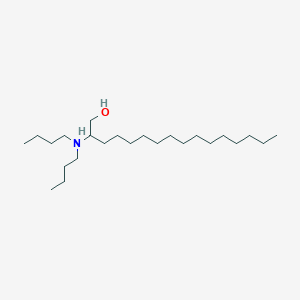
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
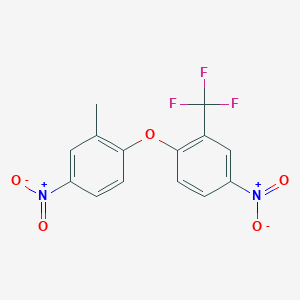
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
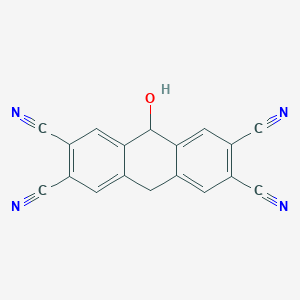
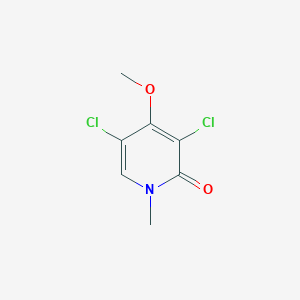
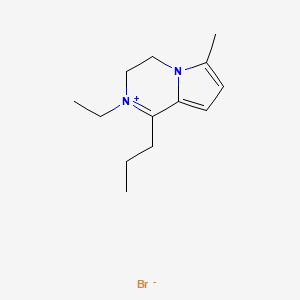

![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)
